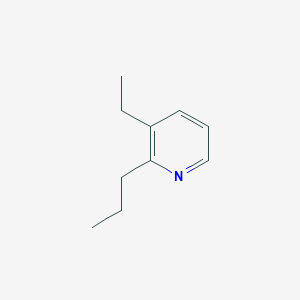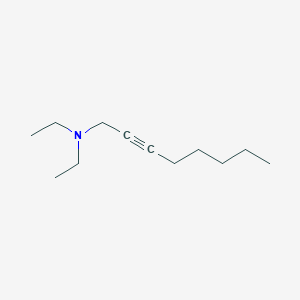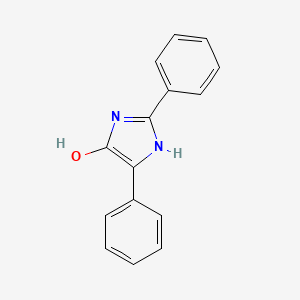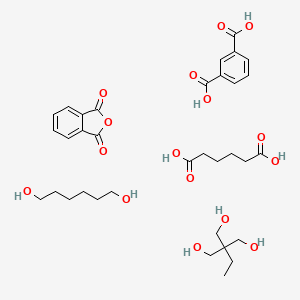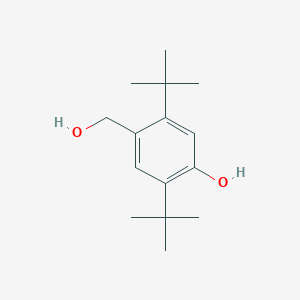
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two tert-butyl groups and a hydroxymethyl group attached to a phenolic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 2,6-di-tert-butylphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenolic hydroxyl group can be reduced to form a corresponding ether.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-Di-tert-butyl-4-carboxyphenol.
Reduction: Formation of 2,5-Di-tert-butyl-4-methoxyphenol.
Substitution: Formation of various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals and nutraceuticals.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their stability and longevity
Wirkmechanismus
The primary mechanism of action of 2,5-Di-tert-butyl-4-(hydroxymethyl)phenol involves its antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This process involves the stabilization of the phenoxy radical formed after hydrogen donation . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,5-Di-tert-butyl-4-methoxyphenol: Another antioxidant with similar properties but different functional groups.
Uniqueness
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
71745-54-5 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2,5-ditert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-13(17)12(15(4,5)6)7-10(11)9-16/h7-8,16-17H,9H2,1-6H3 |
InChI-Schlüssel |
PEOCULBMROARGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1CO)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


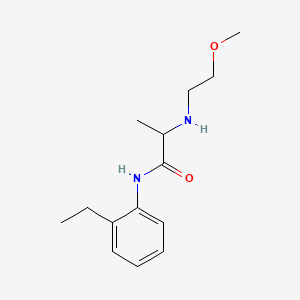

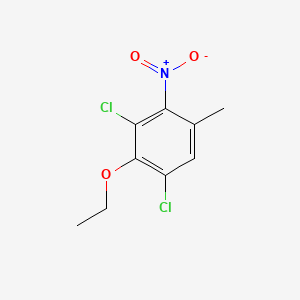
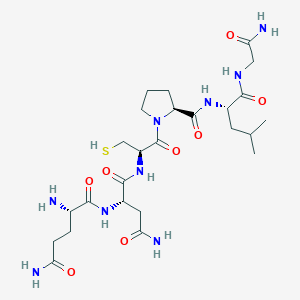
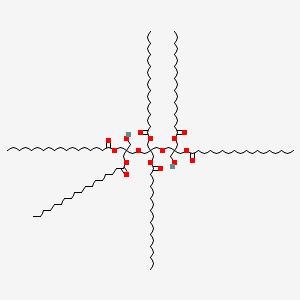
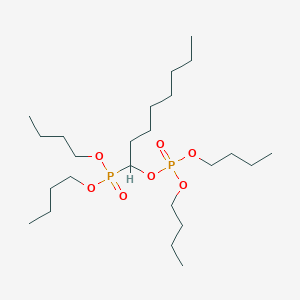
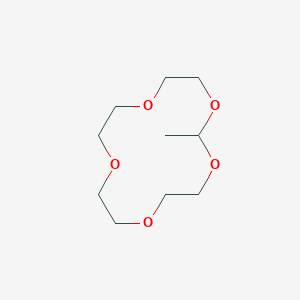
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
